![molecular formula C28H22 B14596207 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 61124-47-8](/img/structure/B14596207.png)
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a biphenyl core. The presence of these phenylethenyl groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable aldehyde and a phosphorus ylide derived from triphenylphosphine and an appropriate halide can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core or the phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated biphenyl derivatives.
科学的研究の応用
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 4-ethenyl-: Similar structure but with a single ethenyl group attached to the biphenyl core.
Phenol, 4-(2-phenylethenyl)-: Contains a hydroxyl group, making it a phenolic derivative.
Uniqueness
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is unique due to the presence of two phenylethenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other biphenyl derivatives and contributes to its specific applications and effects.
特性
CAS番号 |
61124-47-8 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-phenyl-4-[2-[2-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-9-23(10-4-1)15-19-26-13-7-8-14-27(26)20-16-24-17-21-28(22-18-24)25-11-5-2-6-12-25/h1-22H |
InChIキー |
FSCQXHNTVGPOFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


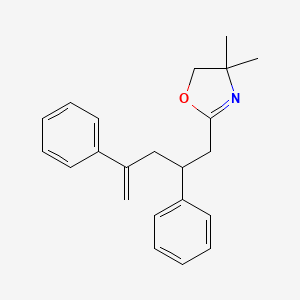

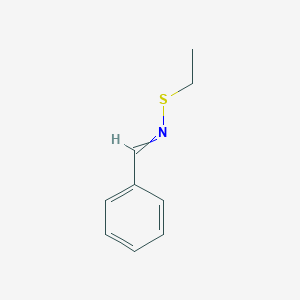
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
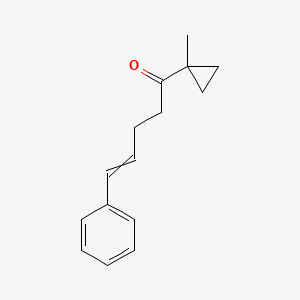
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
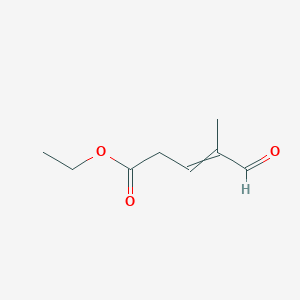
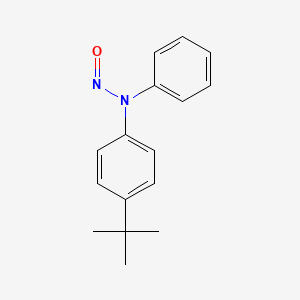
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
